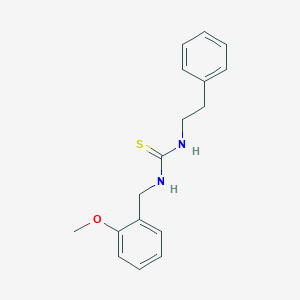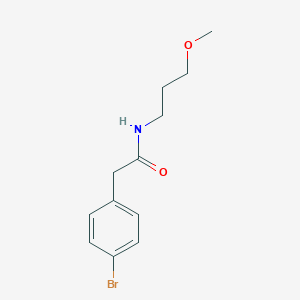
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-, also known as MPTU, is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. MPTU is a derivative of thiourea and has been synthesized using various methods.
作用机制
The mechanism of action of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is not fully understood. However, it has been proposed that Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. This can lead to a decrease in oxidative stress and cell damage.
Biochemical and Physiological Effects:
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. In addition, Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
实验室实验的优点和局限性
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is also soluble in water and organic solvents, making it easy to use in various experimental settings. However, Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has some limitations. It has low bioavailability and can be rapidly metabolized in vivo. This can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-. Another direction is to investigate its effects on other biological systems such as the nervous system and cardiovascular system. In addition, studies are needed to investigate the long-term effects of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- and its potential side effects.
Conclusion:
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. It has antioxidant properties and has been shown to inhibit the growth of cancer cells. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- can be easily synthesized and is soluble in water and organic solvents. However, it has low bioavailability and can be rapidly metabolized in vivo. Further studies are needed to investigate its potential as a therapeutic agent and its effects on other biological systems.
合成方法
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- can be synthesized using different methods. One method involves the reaction of 2-methoxybenzylamine with thiourea in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-methoxybenzyl isothiocyanate with phenethylamine. Both methods result in the formation of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-.
科学研究应用
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been used in scientific research to study its effects on various biological systems. It has been found to have antioxidant properties and can protect cells from oxidative stress. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been used in studies to investigate its potential as a therapeutic agent for cancer treatment.
属性
分子式 |
C17H20N2OS |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
1-[(2-methoxyphenyl)methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-20-16-10-6-5-9-15(16)13-19-17(21)18-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,18,19,21) |
InChI 键 |
BHBYRCDHUBAMEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NCCC2=CC=CC=C2 |
规范 SMILES |
COC1=CC=CC=C1CNC(=S)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)







![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)